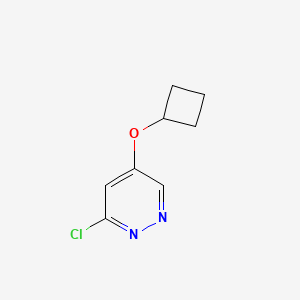

3-Chloro-5-cyclobutoxypyridazine

Description

3-Chloro-5-cyclobutoxypyridazine (CAS: 1346691-29-9) is a heterocyclic compound featuring a pyridazine backbone substituted with a chlorine atom at the 3-position and a cyclobutylmethoxy group at the 5-position. Its molecular formula is C₉H₁₁ClN₂O, with a molar mass of 198.65 g/mol . This compound is typically stored at 2–8°C to maintain stability, suggesting sensitivity to higher temperatures . While it has been listed as a synthetic building block by suppliers like CymitQuimica, its commercial availability is currently discontinued across all quantities (1g to 500mg) .

Properties

CAS No. |

1346691-25-5 |

|---|---|

Molecular Formula |

C8H9ClN2O |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

3-chloro-5-cyclobutyloxypyridazine |

InChI |

InChI=1S/C8H9ClN2O/c9-8-4-7(5-10-11-8)12-6-2-1-3-6/h4-6H,1-3H2 |

InChI Key |

KEXDHBLFFFPSJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC(=NN=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Chloro-5-cyclobutoxypyridazine typically involves the reaction of appropriate pyridazine precursors with chlorinating agents and cyclobutyl alcohol derivatives. One common method involves the use of triphosgene as a chlorinating reagent, which accelerates the decomposition into phosgene and increases the concentration of free chlorine in the system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5-cyclobutoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild and functional group-tolerant conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-cyclobutoxypyridazine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is used in studying the biological activities of pyridazine derivatives and their interactions with various biological targets.

Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclobutoxypyridazine involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Chloro-5-cyclobutoxypyridazine and its closest analogs:

Key Observations :

- Substituent Size and Stability : The cyclobutylmethoxy group introduces a larger, more sterically hindered substituent compared to the cyclopropylmethoxy or linear 2-methoxyethoxy groups. This may influence reactivity in substitution or coupling reactions .

- Molar Mass : The cyclobutyl analog has a higher molar mass (198.65 g/mol) than the cyclopropyl derivative (estimated 184.63 g/mol) due to the additional CH₂ unit in the cyclobutane ring .

- Storage Conditions : Only the cyclobutyl derivative specifies 2–8°C storage , suggesting greater thermal instability compared to analogs .

Commercial Availability

Research Implications and Limitations

- Data Gaps : Critical parameters like melting points, solubility, and explicit toxicity profiles are missing for all compounds, limiting direct comparisons.

- Structural Diversity : Substituent variations significantly alter physicochemical behavior, necessitating case-by-case evaluation in drug discovery or material science applications.

Biological Activity

3-Chloro-5-cyclobutoxypyridazine is a heterocyclic compound notable for its unique structural features, including a pyridazine ring with a chlorine atom at the 3-position and a cyclobutoxy group at the 5-position. This configuration contributes to its significant biological activity, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : CHClNO

- Structural Features :

- Chlorinated pyridazine

- Cyclobutyl ether moiety

The compound's structure allows it to engage with specific biological targets, modulating their activity, which enhances its potential applications in drug development, especially in oncology and inflammation-related pathways.

Research indicates that 3-Chloro-5-cyclobutoxypyridazine functions primarily as an enzyme inhibitor . It interacts with specific molecular targets, leading to various biological effects. The compound has demonstrated the ability to inhibit enzymes involved in metabolic pathways that are critical in disease processes, particularly cancer and inflammatory conditions.

In Vitro Studies

Preliminary studies have shown promising results regarding the compound's effectiveness:

- Enzyme Inhibition : Binding affinity assays indicate that 3-Chloro-5-cyclobutoxypyridazine can effectively inhibit specific enzymes, suggesting its potential role in therapeutic applications.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties; while direct data on 3-Chloro-5-cyclobutoxypyridazine is limited, structural analogs exhibit significant activity against various pathogens .

Case Studies and Research Findings

- Cancer Research :

- A study highlighted the compound's potential as a modulator of enzymatic activity in cancer pathways. Further research is required to elucidate its mechanism of action and optimize pharmacological properties.

- Inflammation Models :

- Investigations into its anti-inflammatory effects are ongoing, with early results indicating a reduction in inflammatory markers in cell culture models.

Comparative Analysis with Structural Analogues

The uniqueness of 3-Chloro-5-cyclobutoxypyridazine lies in its combination of functionalities that confer distinct reactivity patterns compared to its analogues. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridazine | Pyridazine ring with trifluoromethyl group | Enhanced lipophilicity and potential bioactivity |

| 2-Chloro-4-cyclobutoxypyridine | Chloro substituent at position 2 | Different substitution pattern affecting reactivity |

| 3-Bromo-5-cyclobutoxypyridine | Bromine substituent at position 3 | Varying halogen effects on biological interactions |

| 2-Chloro-5-(methylthio)pyridine | Methylthio group at position 5 | Distinct reactivity due to sulfur-containing moiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.